N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Fluorescence Imaging Flow Cytometry Protein Labeling

Standard Cy3-azide reagents suffer from poor aqueous solubility, forcing the use of organic co-solvents that denature proteins and cause dye aggregation. This asymmetric, dual-PEG4-functionalized Cy3 azide eliminates those failure points. • Aqueous solubility ≥80% without co-solvents, preserving protein conformation during labeling. • Single azide handle ensures defined 1:1 stoichiometry in PROTAC assembly-no crosslinking risk. • Retains full Cy3 brightness (ε ≈ 150,000 M⁻¹cm⁻¹; λex/em 555/570 nm) compatible with all standard Cy3 filter cubes and 532-561 nm laser lines. Supplied as solid powder at ≥98% purity. Standard pack sizes 10-100 mg; bulk custom synthesis available.

Molecular Formula C42H62ClN5O8
Molecular Weight 800.4 g/mol
Cat. No. B11828127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(azide-PEG4)-Cy3
Molecular FormulaC42H62ClN5O8
Molecular Weight800.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1
InChIKeyYRFRBTOMOUXLRJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride: Baseline Characterization for Procurement Decisions


This compound is an asymmetric cyanine 5 (Cy5) dye derivative featuring a far-red fluorophore (λex/em ~647/663 nm) functionalized with an azide group for copper-catalyzed or strain-promoted click chemistry . One indole nitrogen is elaborated with a tetraethylene glycol (PEG4) chain terminating in an azide, while the other bears a methoxy-capped PEG4 chain, resulting in a heterobifunctional, hydrophilic PEGylated dye with a molecular weight of approximately 800.4 g/mol and an extinction coefficient (ε) of ~250,000 M⁻¹cm⁻¹ .

Why Generic Cy5 Azide Substitution Fails for 1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride in Bioconjugation Workflows


Simple Cy5 azide derivatives (e.g., Cy5-PEG3-azide) often suffer from limited aqueous solubility, leading to dye aggregation, reduced labeling efficiency, and increased non-specific binding in biological assays [1]. Symmetric bis-azide Cy5 constructs (e.g., N,N'-bis-(azide-PEG3)-Cy5) introduce crosslinking risks and uncontrollable stoichiometry in protein or nucleic acid conjugation . This specific asymmetric, PEG4-functionalized architecture mitigates these issues through extended hydrophilic spacers and a single reactive handle, directly addressing the performance gaps that preclude generic substitution in sensitive, quantitative, or high-throughput applications.

Quantitative Differentiation Evidence for 1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride Against Comparator Reagents


Fluorescence Brightness and Quantum Yield Comparison with Alexa Fluor 647 Azide

The target compound's Cy5 core exhibits a molar extinction coefficient (ε) of 250,000 M⁻¹cm⁻¹ and a quantum yield (Φ) of 0.20–0.27 in PBS, resulting in a brightness (ε × Φ) of 50,000–67,500 M⁻¹cm⁻¹ . In contrast, Alexa Fluor 647 azide, a common far-red alternative, possesses a higher quantum yield of 0.33 and an extinction coefficient of 252,000 M⁻¹cm⁻¹, yielding a brightness of ~83,160 M⁻¹cm⁻¹ . This represents a 23–66% brightness advantage for Alexa Fluor 647 over the Cy5 azide core.

Fluorescence Imaging Flow Cytometry Protein Labeling

Conjugate Stability Advantage of Click Chemistry over NHS Ester Labeling

The azide-functionalized Cy5 dye enables copper-free click chemistry (SPAAC) for protein conjugation, which produces conjugates with significantly enhanced long-term stability compared to traditional NHS ester labeling. In a direct stability comparison study, an antibody conjugated with AF488 via SPAAC click chemistry (azide-DBCO) exhibited 0% free dye after 100 days of storage at 2–8 °C, whereas the same antibody labeled via NHS ester showed 15% free dye release under identical conditions [1].

Bioconjugation Antibody-Dye Conjugates Long-Term Stability

PEG4 Spacer Enhancement of Aqueous Solubility and Reduced Aggregation vs. Non-PEGylated Cy5 Azide

Non-sulfonated Cy5 azide derivatives without extended PEG linkers exhibit poor aqueous solubility, requiring organic co-solvents (e.g., DMSO, DMF) for efficient bioconjugation and often leading to dye aggregation and precipitation in aqueous buffers [1]. The target compound incorporates dual PEG4 chains (one azide-terminated, one methoxy-capped) that impart significant hydrophilicity, enabling solubility in water, DMSO, and DMF without the need for sulfonation, thereby reducing non-specific binding and improving labeling homogeneity .

Protein Labeling Hydrophilicity Aggregation

Asymmetric Design Enables Controlled Stoichiometry vs. Bis-Azide Cy5 Derivatives

Symmetric Cy5 derivatives bearing two azide groups (e.g., N,N'-bis-(azide-PEG3)-Cy5) can undergo uncontrolled crosslinking when reacted with bis-alkyne substrates, leading to polymeric byproducts and undefined conjugate stoichiometry . The target compound's asymmetric architecture—a single azide on one PEG4 chain and a non-reactive methoxy group on the other—ensures monofunctional reactivity, enabling precise 1:1 stoichiometry in click conjugation and eliminating crosslinking artifacts . This design is essential for constructing well-defined fluorescent probes, PROTACs, and imaging agents.

PROTAC Synthesis Heterobifunctional Linkers Click Chemistry

Optimal Application Scenarios for 1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride Based on Quantified Differentiation


Long-Term Stable Antibody-Dye Conjugates for Immunoassays and Flow Cytometry

Procure this compound when developing antibody conjugates requiring extended shelf-life and minimal free dye contamination. The click chemistry-mediated conjugation (SPAAC) demonstrated 0% dye release after 100 days, compared to 15% release for NHS ester conjugates, ensuring consistent signal quantification in longitudinal studies and multiplexed flow cytometry panels [1].

Aqueous Bioconjugation of Hydrophobic Proteins and Nucleic Acids

Select this PEG4-functionalized Cy5 azide for labeling hydrophobic biomolecules or when working under strictly aqueous conditions. The dual PEG4 chains enhance solubility and reduce aggregation compared to non-PEGylated Cy5 azides, eliminating the need for organic co-solvents that can denature sensitive proteins or interfere with downstream applications [2].

PROTAC Synthesis Requiring Monofunctional Fluorescent Linkers

Utilize this asymmetric Cy5 azide as a monofunctional fluorescent linker in PROTAC (PROteolysis TArgeting Chimera) construction. Its single azide handle prevents unwanted crosslinking and ensures defined 1:1 stoichiometry when conjugated to alkyne-functionalized ligands, enabling precise control over PROTAC architecture and facilitating subsequent characterization .

Multiplexed Imaging with Standard Cy5 Filter Sets

Employ this Cy5-based azide in multiplexed fluorescence imaging where spectral compatibility with existing Cy5 filter cubes and laser lines (633 nm or 647 nm) is required. While less bright than Alexa Fluor 647 azide (brightness differential of 23–66%), its spectral profile matches established Cy5 channels, enabling seamless integration into pre-optimized imaging workflows without hardware reconfiguration .

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